Potassium azeloyl diglycinate

Catalog No.
S656473
CAS No.
477773-67-4
M.F
C13H21KN2O6
M. Wt
340.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium azeloyl diglycinate

CAS Number

477773-67-4

Product Name

Potassium azeloyl diglycinate

IUPAC Name

potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate

Molecular Formula

C13H21KN2O6

Molecular Weight

340.41 g/mol

InChI

InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

HOZMBDKPRFLCKN-UHFFFAOYSA-M

SMILES

C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+]

Synonyms

azeloglycine, potassium azeloyl diglycinate

Canonical SMILES

C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+]

Management of Rosacea

A 2012 study published in the National Institutes of Health's National Library of Medicine explored the efficacy of a product containing PAD and Hydroxypropyl Chitosan (HPCH) in managing rosacea. The study concluded that the combined effects of PAD's anti-inflammatory properties and HPCH's protective film formation offered promise in controlling rosacea symptoms [].

Potassium azeloyl diglycinate is a novel derivative of azelaic acid, synthesized by reacting the acid chloride of azelaic acid with two moles of glycine and one mole of potassium hydroxide. This compound is characterized by its high water solubility, low toxicity, and enhanced stability compared to its precursor, azelaic acid. Its chemical structure includes a potassium salt of the azeloyl diglycinate, which contributes to its amphiphilic nature, allowing it to function effectively in various cosmetic formulations. The compound has a molecular formula of C23H22N2O6K and a molecular weight of approximately 341.43 g/mol .

The mechanism of action of PAD is likely similar to azelaic acid. Azelaic acid has been shown to exhibit several beneficial properties for the skin, including:

  • Antimicrobial activity: It can inhibit the growth of bacteria associated with acne [].
  • Anti-inflammatory effects: It can reduce inflammation and redness [].
  • Comedolytic activity: It can help to loosen and remove comedones (plugs in hair follicles) [].
  • Tyrosinase inhibition: It can decrease melanin production, potentially leading to a lightening effect on hyperpigmentation.

The synthesis of potassium azeloyl diglycinate involves a straightforward chemical reaction:

  • Starting Materials: Azelaic acid chloride, glycine, and potassium hydroxide.
  • Reaction: The azelaic acid chloride reacts with glycine to form the diglycinate derivative, followed by neutralization with potassium hydroxide to yield potassium azeloyl diglycinate.

This reaction can be summarized as follows:

Azeloyl chloride+2Glycine+KOHPotassium azeloyl diglycinate+HCl\text{Azeloyl chloride}+2\text{Glycine}+\text{KOH}\rightarrow \text{Potassium azeloyl diglycinate}+\text{HCl}

This process enhances the solubility and stability of the resulting compound compared to azelaic acid alone .

Potassium azeloyl diglycinate exhibits several beneficial biological activities:

  • Anti-inflammatory Properties: It is effective in reducing inflammation, making it suitable for sensitive skin conditions such as rosacea and acne .
  • Skin Lightening: The compound inhibits tyrosinase activity, leading to reduced melanin production and thus promoting skin brightening. This makes it effective in treating hyperpigmentation and dark spots .
  • Sebum Regulation: It helps regulate sebum production, which is particularly beneficial for oily and acne-prone skin types .
  • Moisturizing Effects: The presence of glycine contributes to its moisturizing properties, enhancing skin hydration and elasticity .

The primary method for synthesizing potassium azeloyl diglycinate involves:

  • Formation of Azeloyl Chloride: Azelaic acid is converted into its acid chloride form.
  • Reaction with Glycine: The acid chloride is then reacted with glycine in a controlled environment.
  • Neutralization: Finally, potassium hydroxide is added to neutralize the reaction mixture, yielding potassium azeloyl diglycinate.

This method ensures high purity and stability of the final product while maintaining its functional properties as a cosmetic ingredient .

Potassium azeloyl diglycinate is widely used in cosmetic formulations due to its multifunctional properties:

  • Skin Care Products: It is incorporated into creams, lotions, and serums aimed at treating acne, rosacea, and hyperpigmentation.
  • Whitening Agents: Used in formulations targeting skin lightening and evening out skin tone.
  • Sebum Control Products: Effective in products designed for oily skin management.

Its ability to enhance skin tolerance while providing significant benefits makes it a valuable ingredient in modern cosmetics .

Potassium azeloyl diglycinate shares similarities with other compounds derived from azelaic acid or glycine but stands out due to its unique properties:

Compound NameKey FeaturesUnique Aspects
Azelaic AcidAnti-acne, anti-inflammatoryPoor solubility; less stable
GlycineAmino acid; moisturizing propertiesLacks specific anti-pigmentation effects
NiacinamideBrightening agent; anti-inflammatoryMore potent but can cause irritation
Potassium Azeloyl DiglycinateHighly soluble; multifunctionalSuperior stability; enhanced skin tolerance

Potassium azeloyl diglycinate's improved solubility and lower required dosage make it a more effective option for cosmetic applications compared to traditional azelaic acid or other derivatives .

UNII

N02RVN6NYP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

477773-67-4

Wikipedia

Potassium azeloyl diglycinate

Dates

Modify: 2023-08-15

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